Stereochemical Identity: Verified E-Configuration vs. Unspecified or Mixed Isomer Batches
The target compound is explicitly designated with an E-configuration. The authoritative (E)-isomer CAS 20397-67-5 has a defined InChIKey of XENNXUCIWBEUFL-AATRIKPKSA-N, confirming the trans geometry of the double bond [1]. In contrast, CAS 16485-99-7, frequently used for procurement, has an InChIKey of XENNXUCIWBEUFL-UHFFFAOYSA-N, which corresponds to the unspecified stereoisomer and can represent a mixture of E and Z forms [2]. The pure (Z)-isomer is cataloged separately as CAS 20397-66-4. For researchers requiring stereochemical integrity, specifying CAS 20397-67-5 or verifying the InChIKey is essential.
| Evidence Dimension | Stereochemical identity and isomeric purity |
|---|---|
| Target Compound Data | InChIKey XENNXUCIWBEUFL-AATRIKPKSA-N (E-isomer, CAS 20397-67-5) |
| Comparator Or Baseline | InChIKey XENNXUCIWBEUFL-UHFFFAOYSA-N (unspecified stereochemistry, CAS 16485-99-7); InChIKey for Z-isomer (CAS 20397-66-4) |
| Quantified Difference | Stereochemically defined (E) vs. undefined or mixed isomers. Procurement of CAS 16485-99-7 may yield an isomeric mixture. |
| Conditions | NMR and X-ray crystallography; authoritative database identifiers from CAS Common Chemistry and PubChem. |
Why This Matters
Procuring the incorrect stereoisomer or an undefined mixture can lead to failed stereospecific syntheses, requiring additional purification and validation, which directly impacts project timelines and costs.
- [1] CAS Common Chemistry. Diethyl P-[(2E)-3-chloro-2-propen-1-yl]phosphonate, CAS RN 20397-67-5. American Chemical Society. View Source
- [2] PubChem. Diethyl (3-chloroallyl)phosphonate. Compound Summary, CID 86010. National Library of Medicine. View Source
